![molecular formula C16H9ClN2O4 B2578547 Quinolin-8-yl 2-chloro-5-nitrobenzoate CAS No. 330836-83-4](/img/structure/B2578547.png)
Quinolin-8-yl 2-chloro-5-nitrobenzoate
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Overview
Description
Quinolin-8-yl 2-chloro-5-nitrobenzoate is a compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of various catalysts, dyes, materials, refineries, and electronics . The synthesis of mixed ligand complexes were synthesized using quinolin-8-ol and substituted chromone derivative with transition metals like Mn(II), Cu(II), Ni(II) and Co(II) .Molecular Structure Analysis
The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The C—C—C—Cl torsion angles for the chloromethyl groups of the two molecules are 80.9 (2) and −83.1 (2)° .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by the presence of the quinoline nucleus. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have shown significant anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Properties
Quinoline compounds have demonstrated antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Anti-inflammatory Effects
Quinoline derivatives have been found to exhibit anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . Their antimalarial activity makes them valuable in the development of new therapeutic agents .
Anti-SARS-CoV-2 Activity
In the context of the recent pandemic, quinoline derivatives have shown anti-SARS-CoV-2 activity . This suggests potential applications in the treatment of COVID-19 .
Antituberculosis Activity
Quinoline compounds have demonstrated antituberculosis activity . This makes them potentially useful in the treatment of tuberculosis .
Future Directions
The future directions for research on quinoline derivatives include the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
quinolin-8-yl 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-7-6-11(19(21)22)9-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHWQOTMUBCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-chloro-5-nitrobenzoate |
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